molecular formula C14H17N3O2 B1424286 Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate CAS No. 252903-25-6

Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate

Cat. No. B1424286
M. Wt: 259.3 g/mol
InChI Key: RQQNKPOAHSWRAT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate is a chemical compound with the molecular formula C14H17N3O2 . It is used in biochemical research .


Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate is represented by the formula C14H17N3O2 . This indicates that it contains 14 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate are not explicitly detailed in the available sources .

Scientific Research Applications

Corrosion Inhibition

Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate and similar compounds have been studied for their corrosion inhibition properties. For instance, derivatives like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate have demonstrated high efficiency in inhibiting corrosion on mild steel, crucial in industrial processes like pickling. These inhibitors form an adsorbed film on metal surfaces, following Langmuir adsorption isotherm. Their effectiveness is analyzed through methods like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy, supported by surface analysis techniques like SEM and AFM (Dohare et al., 2017).

Chemical Synthesis and Structure Elucidation

In chemical synthesis, ethyl 5-amino-1-phenethylpyrazole-4-carboxylate plays a role as a precursor or intermediate. For example, it has been used in the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, with detailed structural elucidation done through methods like diazotization and coupling reactions. These synthetic pathways are significant in the development of new chemical entities for various applications (Ghozlan et al., 2014).

Crystal Structure Analysis

Crystal structure determination of ethyl 5-amino-1-phenethylpyrazole-4-carboxylate and its derivatives is another important area of research. Techniques like X-ray diffraction have been employed to determine the crystal structures of these compounds, providing insights into their molecular geometry and interactions, which are crucial for understanding their chemical behavior and potential applications. These studies often reveal interesting features like fungicidal and plant growth regulation activities (Minga, 2005).

Biomedical Research

Although your request excludes drug-related information, it's important to note that derivatives of ethyl 5-amino-1-phenethylpyrazole-4-carboxylate have been explored in biomedical research, particularly in the synthesis of compounds with potential analgesic and anti-inflammatory activities (Gokulan et al., 2012).

Safety And Hazards

The safety data sheet for Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate can be viewed and downloaded for free at Echemi.com . For more detailed safety and hazard information, please refer to the provided link.

properties

IUPAC Name

ethyl 5-amino-1-(2-phenylethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-19-14(18)12-10-16-17(13(12)15)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQNKPOAHSWRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699955
Record name Ethyl 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate

CAS RN

252903-25-6
Record name Ethyl 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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